molecular formula C17H17N5O7S B1603549 S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine CAS No. 56964-73-9

S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine

Cat. No.: B1603549
CAS No.: 56964-73-9
M. Wt: 435.4 g/mol
InChI Key: UNTSTPIAQOSGHD-UHFFFAOYSA-N
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Description

S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine typically involves the reaction of 2-hydroxy-5-nitrobenzyl chloride with 6-thioinosine under controlled conditions. The process begins with the preparation of 2-hydroxy-5-nitrobenzyl chloride, which is achieved by reacting 2-hydroxy-5-nitrobenzaldehyde with thionyl chloride. This intermediate is then reacted with 6-thioinosine in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and purification systems to handle the large volumes and maintain consistency.

Chemical Reactions Analysis

Types of Reactions

S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the benzyl moiety .

Scientific Research Applications

S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-nitrobenzyl bromide: Shares the benzyl moiety but differs in its reactivity and applications.

    6-Thioinosine: The parent compound of the thioinosine moiety, used in similar biochemical studies.

Uniqueness

S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine is unique due to the combination of the nitrobenzyl and thioinosine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(hydroxymethyl)-5-[6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O7S/c23-4-11-13(25)14(26)17(29-11)21-7-20-12-15(21)18-6-19-16(12)30-5-8-3-9(22(27)28)1-2-10(8)24/h1-3,6-7,11,13-14,17,23-26H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTSTPIAQOSGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56964-73-9
Record name S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine
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S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine
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S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine
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S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine
Reactant of Route 5
S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine
Reactant of Route 6
S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine

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